molecular formula C7H2BrF4N3 B1487240 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231673-45-1

5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No.: B1487240
CAS No.: 2231673-45-1
M. Wt: 284.01 g/mol
InChI Key: RQHXXCLRMVAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a complex organic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The diazirinyl group can be introduced through diaziridation reactions, which involve the reaction of amines with nitrous acid or its derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and trifluoromethylation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its fluorine atoms can enhance the binding affinity and specificity of biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can improve the performance and stability of these products.

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound's fluorine atoms often play a crucial role in enhancing its activity.

Comparison with Similar Compounds

  • 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine: This compound is structurally similar but lacks the diazirinyl group.

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Another structurally related compound with a different arrangement of substituents.

Uniqueness: 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine stands out due to the presence of the diazirinyl group, which can impart unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-bromo-3-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4N3/c8-3-1-4(9)5(13-2-3)6(14-15-6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHXXCLRMVAHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C2(N=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 3
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 4
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 5
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 6
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.